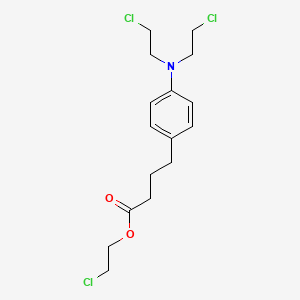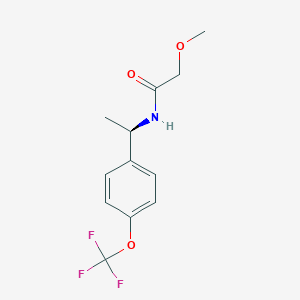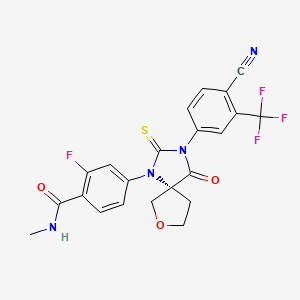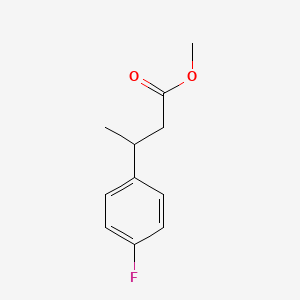![molecular formula C12H14ClN3O2S B1432405 Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- CAS No. 1032758-44-3](/img/structure/B1432405.png)
Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-
概要
説明
Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They are known to possess significant and diverse biological activity and are used for prevention and treatment of various diseases .
Synthesis Analysis
The synthesis of thienopyrimidines involves several steps including cyclization, chlorination, and nucleophilic substitution . The reaction time, economical efficiency, and practical feasibility are important factors to consider during the synthesis process .Molecular Structure Analysis
The molecular formula of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is C12H14ClN3O2S. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidines have been synthesized by reacting chalcone with guanidine hydrochloride . The reaction of 2- (chloromethyl)tetrahydropyridothienopyrimidines with dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, and acetylacetylene has also been reported .Physical And Chemical Properties Analysis
The molecular weight of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is 299.78 g/mol. More detailed physical and chemical properties may be available from specialized databases or scientific literature.科学的研究の応用
Synthesis and Reactions
Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- derivatives are synthesized through various chemical reactions and used as intermediates for further chemical transformations. For instance, these compounds can undergo chloroacylation, Wittig reactions, and nucleophilic substitutions, forming bioactive compounds with potential antibacterial, antifungal, and anti-inflammatory properties (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018). Another study explores transformations leading to 4-methoxy-, 4-alkylamino-, and other derivatives, illustrating the versatility of thienopyrimidine compounds in synthetic chemistry (Grinev & Kaplina, 1985).
Anticancer and Antitumor Properties
Several studies focus on the anticancer and antitumor properties of thieno[3,2-d]pyrimidine derivatives. Compounds synthesized from these derivatives demonstrate potent anticancer activity against various human cancer cell lines, such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, indicating their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).
Neurotropic Activity
Certain thieno[3,2-d]pyrimidine derivatives exhibit neurotropic properties, including anticonvulsant activity and sedative effects. These compounds may have potential applications in treating neurological disorders, offering a basis for developing new therapeutic drugs (Paronikyan et al., 2010).
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of heterocyclic pyrimidine scaffolds , which are known to demonstrate various biological activities.
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets and can exhibit a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Biochemical Pathways
Given the broad range of biological activities associated with pyrimidine derivatives , it is likely that this compound could interact with multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with pyrimidine derivatives , it is likely that this compound could have diverse molecular and cellular effects.
将来の方向性
Thienopyrimidines are frequently used chemical scaffolds in drug development . Their structural similarity to purine makes them an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on the development of new thienopyrimidines as anti-inflammatory agents and the synthesis of novel thienopyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
生化学分析
Biochemical Properties
Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as EZH2, which is involved in the regulation of gene expression . The compound’s interaction with EZH2 leads to the inhibition of histone methylation, thereby affecting gene expression and cellular functions. Additionally, it interacts with other proteins involved in cell signaling pathways, contributing to its diverse biological activities.
Cellular Effects
The effects of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and growth.
Molecular Mechanism
At the molecular level, Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, its binding to EZH2 results in the inhibition of histone methylation, which in turn affects gene expression. Additionally, the compound can modulate the activity of other enzymes involved in cellular metabolism, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various conditions, making it suitable for long-term studies. Its degradation products and their potential effects on cellular functions are still under investigation. Long-term exposure to this compound has been observed to cause sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- vary with different dosages in animal models . At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is involved in several metabolic pathways, interacting with various enzymes and cofactors . It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. For instance, its interaction with enzymes in the glycolytic pathway can alter glucose metabolism, leading to changes in energy production and cellular function.
Transport and Distribution
The transport and distribution of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, its binding to transport proteins can facilitate its entry into cells, while its interaction with intracellular binding proteins can affect its distribution within the cell.
Subcellular Localization
The subcellular localization of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the nucleus allows it to interact with nuclear proteins and influence gene expression. Additionally, its presence in other organelles, such as mitochondria, can affect cellular metabolism and energy production.
特性
IUPAC Name |
(2-chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMSANMYURTZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

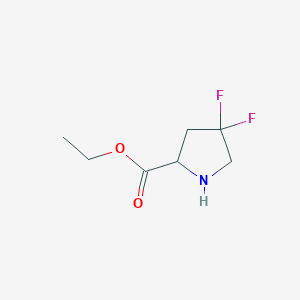
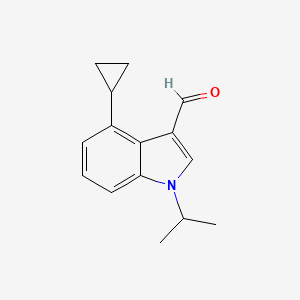
![3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-](/img/structure/B1432325.png)
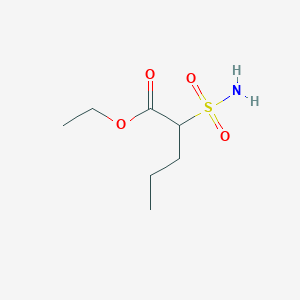
![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1432327.png)
![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)
